![molecular formula C11H15BrO4S B12558259 3-Bromobut-3-en-1-ol;4-methylbenzenesulfonic acid CAS No. 144447-24-5](/img/structure/B12558259.png)
3-Bromobut-3-en-1-ol;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobut-3-en-1-ol;4-methylbenzenesulfonic acid: is a compound that combines the properties of a brominated alcohol and a sulfonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
3-Bromobut-3-en-1-ol: can be synthesized through the bromination of but-3-en-1-ol.
4-Methylbenzenesulfonic acid: is commonly prepared by sulfonation of toluene with sulfuric acid, producing the sulfonic acid derivative.
Industrial Production Methods: The industrial production of these compounds often involves large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The bromination and sulfonation reactions are typically performed in the presence of catalysts to enhance the reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Bromobut-3-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom in 3-Bromobut-3-en-1-ol can be reduced to form but-3-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form but-3-en-1-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: But-3-en-1-ol.
Substitution: But-3-en-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 3-Bromobut-3-en-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Studies: This compound can be used to study the activity of enzymes that catalyze bromination or sulfonation reactions.
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of 3-Bromobut-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions . The sulfonic acid group in 4-methylbenzenesulfonic acid can act as a strong acid, donating protons and participating in various acid-catalyzed reactions .
Vergleich Mit ähnlichen Verbindungen
But-3-en-1-ol: Lacks the bromine atom, making it less reactive in certain types of chemical reactions.
3-Chlorobut-3-en-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Methylbenzenesulfonic acid: Similar sulfonic acid group but without the brominated alcohol component.
Uniqueness: The combination of a brominated alcohol and a sulfonic acid in 3-Bromobut-3-en-1-ol;4-methylbenzenesulfonic acid provides a unique set of chemical properties that can be exploited in various applications, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
144447-24-5 |
---|---|
Molekularformel |
C11H15BrO4S |
Molekulargewicht |
323.21 g/mol |
IUPAC-Name |
3-bromobut-3-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C4H7BrO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4(5)2-3-6/h2-5H,1H3,(H,8,9,10);6H,1-3H2 |
InChI-Schlüssel |
VVCZIIXQEBKHPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=C(CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.